Pivhydrazine

准备方法

甲基丙酰肼的合成涉及苄基肼与新戊酸的反应。该反应通常在酸性条件下进行,以促进酰肼键的形成。

化学反应分析

甲基丙酰肼会发生多种类型的化学反应,包括:

氧化: 甲基丙酰肼可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下被还原,以生成还原的肼衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Medicinal Chemistry

Pivhydrazine has been studied for its potential effects on neurotransmitter systems, particularly in the context of mood disorders. Its ability to inhibit monoamine oxidases leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is similar to that of other monoamine oxidase inhibitors used in treating depression and anxiety disorders.

Key Findings:

- This compound was initially explored as an antidepressant due to its MAO-inhibiting properties but was discontinued due to severe side effects, including liver damage and significant mood alterations.

- Research indicates that it can influence neurotransmitter systems, potentially affecting mood and cognition.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various hydrazine derivatives. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex organic compounds.

Applications:

- Used in the synthesis of hydrazones and other nitrogen-containing compounds.

- Investigated for its role in studying the effects of hydrazine derivatives on biological systems .

This compound's interaction with biological systems has been a focal point of research. It exhibits notable biological activity by modulating neurotransmitter receptor functions and influencing various signaling pathways.

Biochemical Properties:

- The compound interacts with monoamine oxidases by forming a covalent bond with the enzyme, resulting in irreversible inhibition.

- Increased levels of neurotransmitters due to MAO inhibition can enhance synaptic transmission and improve cognitive functions.

Case Study 1: Historical Cancer Research

This compound was historically explored for its potential as an anti-cancer agent. Research conducted in the 1950s and 1960s aimed to understand its effects on tumor growth through MAO inhibition. However, findings indicated limited effectiveness against cancer combined with significant side effects, leading to its discontinuation as a treatment option.

Case Study 2: Neurotransmitter Modulation

Recent studies have focused on this compound's capacity to influence neurotransmitter systems. Investigations have shown that it may interact with various biological substrates, suggesting a potential role as a synergistic compound in therapeutic contexts.

作用机制

甲基丙酰肼通过不可逆地抑制单胺氧化酶发挥作用。这些酶负责分解单胺类神经递质,如血清素、多巴胺和去甲肾上腺素。 通过抑制这些酶,甲基丙酰肼会提高大脑中这些神经递质的水平,这被认为有助于其抗抑郁作用 .

相似化合物的比较

甲基丙酰肼与其他肼衍生物类似,例如:

苯乙肼: 另一种用作抗抑郁药的 MAOI。

异卡波肼: 具有 MAOI 活性的肼衍生物。

肼: 肼家族的母体化合物,用于各种工业应用。

生物活性

Pivhydrazine, a compound belonging to the hydrazine family, has garnered attention due to its significant biological activity, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the mechanisms of action, biochemical properties, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

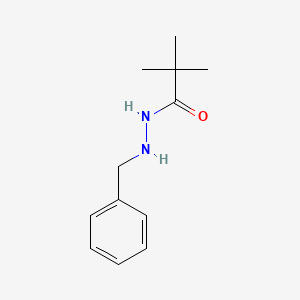

This compound (chemical structure: CHN), also known as pivazide, is characterized by its unique structure that includes a hydrazine functional group linked to a pivaloyl group. This configuration contributes to its lipophilic nature and influences its pharmacokinetics and biological effects.

This compound functions primarily as an irreversible inhibitor of monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAOs, this compound increases the levels of these neurotransmitters in the brain, which may alleviate depressive symptoms . The mechanism involves the formation of a covalent bond with the enzyme, permanently inactivating it and preventing further breakdown of neurotransmitters.

Table 1: Comparison of this compound with Other MAO Inhibitors

| Compound | Type of MAO Inhibition | Irreversibility | Clinical Use |

|---|---|---|---|

| This compound | Non-selective | Yes | Discontinued Antidepressant |

| Phenelzine | Non-selective | Yes | Antidepressant |

| Isocarboxazid | Non-selective | Yes | Antidepressant |

| Tranylcypromine | Selective | Reversible | Antidepressant |

This compound's biological effects are closely linked to its biochemical properties:

- Solubility : this compound has a notable water solubility of approximately 400 μM, which facilitates its absorption in biological systems .

- Stability : The compound exhibits stability under physiological conditions but can be influenced by factors such as pH and temperature .

- Cellular Effects : By increasing neurotransmitter levels, this compound enhances synaptic transmission and may promote neuronal growth and plasticity .

Clinical Applications

Although this compound was initially utilized as an antidepressant due to its MAOI activity, it was eventually discontinued due to safety concerns and the development of more effective alternatives. Historical case studies highlight its efficacy in treating treatment-resistant depression (TRD) when combined with other antidepressants or stimulants .

- Case Study Example : A review involving 29 patients with TRD demonstrated significant mood improvements when treated with MAO inhibitors like this compound alongside other medications. However, side effects such as weight gain and insomnia were also reported .

Recent Studies

Recent research continues to explore the potential applications of this compound:

- Antimicrobial Activity : Studies have noted that certain hydrazine derivatives exhibit antimicrobial properties; however, specific investigations into this compound's antimicrobial effects remain limited .

- Biochemical Analysis : Investigations into the compound's interaction with cellular pathways suggest that it could influence gene expression related to mood regulation and cognitive function.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Pivhydrazine, and how can purity be validated in academic settings?

this compound synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. To ensure high purity (>97%), researchers should employ recrystallization in acidic media (e.g., 0.1 M HCl) and validate results using HPLC or UV-Vis spectroscopy . Certificate of Analysis (COA) documentation, including retention time and spectral data, is critical for reproducibility. Purity thresholds should align with standards for hydrazine derivatives, where residual solvents and byproducts are minimized using vacuum drying and inert atmospheres .

Q. Which analytical methods are most reliable for characterizing this compound in solution?

Quantitative analysis of this compound can be performed via phosphomolybdic acid (PMA) assays, which form colored complexes measurable at 650 nm . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are recommended. Method validation should include spike-and-recovery experiments to assess matrix effects, particularly in biological samples .

Q. How should this compound be stored to prevent degradation in laboratory conditions?

Store this compound in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, light, and oxidizing agents. Stability studies indicate that solutions in 0.1 M HCl retain >90% integrity for 30 days when refrigerated . For long-term storage, lyophilization is advised, with periodic purity checks using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s reactivity in different pH environments?

Contradictory pH-dependent reactivity (e.g., hydrolysis vs. stability) may arise from differences in solvent systems or impurity profiles. To address this, conduct controlled experiments using buffered solutions (pH 2–12) and monitor degradation kinetics via LC-MS. Cross-validate findings with computational models (e.g., density functional theory) to predict protonation states and reactive intermediates . Document batch-specific variations in raw material sources, as trace metals (e.g., Fe³⁺) can catalyze unintended side reactions .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in biological systems?

Use a combination of in vitro assays (e.g., enzyme inhibition studies) and molecular docking simulations. For example, pre-incubate this compound with target enzymes (e.g., monoamine oxidase) under physiological pH and temperature, and measure activity via fluorometric or spectrophotometric endpoints . Pair these with AutoDock Vina or Schrödinger Suite simulations to identify binding affinities and putative interaction sites . Include negative controls (e.g., heat-inactivated enzymes) and triplicate runs to minimize variability .

Q. How should researchers mitigate interference from this compound analogs in complex matrices?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with selective ion monitoring (SIM) or multiple reaction monitoring (MRM). Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to enhance peak resolution. Validate specificity against structurally similar hydrazines (e.g., phenylhydrazine) and assess cross-reactivity using spiked samples .

Q. What safety protocols are essential for handling this compound in mutagenicity studies?

Follow GHS-compliant guidelines: use chemical-resistant gloves (e.g., nitrile), full-body protective suits, and fume hoods with HEPA filters. For in vivo applications, conduct acute toxicity assays (LD50 determination) in rodent models and monitor hematological parameters (e.g., erythrocyte count) due to hydrazines’ hemolytic potential . Institutional Animal Care and Use Committee (IACUC) approval and Material Safety Data Sheet (SDS) reviews are mandatory .

Q. Methodological Frameworks

- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental reporting, including raw data submission and step-by-step synthesis protocols .

- Literature Reviews : Use SciFinder and Web of Science to identify mechanistic studies on hydrazine derivatives, filtering for high-impact journals (e.g., Journal of Medicinal Chemistry) .

- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, particularly for translational research .

属性

IUPAC Name |

N'-benzyl-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWDFDMCZLOXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2971-75-7 (hydrochloride) | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50184667 | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-19-4 | |

| Record name | Pivalylbenzhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivhydrazine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivhydrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzylpivalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。